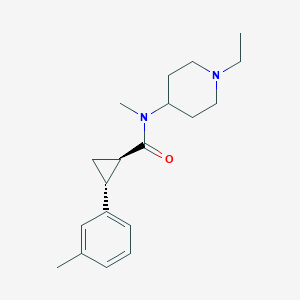![molecular formula C16H17ClN2O B7342213 3-chloro-2-[[(3R)-3-phenoxypyrrolidin-1-yl]methyl]pyridine](/img/structure/B7342213.png)
3-chloro-2-[[(3R)-3-phenoxypyrrolidin-1-yl]methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-2-[[(3R)-3-phenoxypyrrolidin-1-yl]methyl]pyridine, also known as CP-868,596, is a novel small molecule inhibitor of the oncogenic protein MDM2. MDM2 is a negative regulator of the tumor suppressor protein p53, which is frequently mutated or inactivated in many types of cancer. CP-868,596 has shown promising results in preclinical studies as a potential anticancer agent.
Wirkmechanismus
3-chloro-2-[[(3R)-3-phenoxypyrrolidin-1-yl]methyl]pyridine binds to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. This compound has been shown to be highly selective for MDM2 and does not inhibit other related proteins.
Biochemical and Physiological Effects:
This compound has been shown to induce a dose-dependent increase in p53 protein levels in cancer cells, leading to downstream effects such as upregulation of p53 target genes and cell cycle arrest. It also induces apoptosis in a p53-dependent manner. In addition, this compound has been shown to have minimal toxicity in normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-chloro-2-[[(3R)-3-phenoxypyrrolidin-1-yl]methyl]pyridine is its high selectivity for MDM2, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation is its relatively low potency compared to other MDM2 inhibitors, which may require higher doses for efficacy. In addition, its mechanism of action is dependent on the presence of wild-type p53, which is mutated or absent in many types of cancer.
Zukünftige Richtungen
There are several potential future directions for research on 3-chloro-2-[[(3R)-3-phenoxypyrrolidin-1-yl]methyl]pyridine. One area of interest is the development of combination therapies with other anticancer agents, such as chemotherapy or immunotherapy. Another direction is the investigation of biomarkers that could predict response to this compound, such as p53 status or other molecular markers. Finally, there is ongoing research on the development of more potent and selective MDM2 inhibitors, which could further improve the efficacy of this class of drugs.
Synthesemethoden
The synthesis of 3-chloro-2-[[(3R)-3-phenoxypyrrolidin-1-yl]methyl]pyridine involves a series of chemical reactions starting from commercially available starting materials. The key step is the coupling of a pyridine derivative with a phenoxyproline derivative, followed by chlorination to introduce the 3-chloro substituent. The final product is obtained after several purification steps.
Wissenschaftliche Forschungsanwendungen
3-chloro-2-[[(3R)-3-phenoxypyrrolidin-1-yl]methyl]pyridine has been extensively studied in preclinical models of cancer, including cell lines, xenografts, and genetically engineered mouse models. It has been shown to induce apoptosis (programmed cell death) and inhibit tumor growth in a variety of cancer types, including leukemia, lymphoma, breast cancer, and sarcoma.
Eigenschaften
IUPAC Name |
3-chloro-2-[[(3R)-3-phenoxypyrrolidin-1-yl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c17-15-7-4-9-18-16(15)12-19-10-8-14(11-19)20-13-5-2-1-3-6-13/h1-7,9,14H,8,10-12H2/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGNMAYMCZYPKB-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=C2)CC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1OC2=CC=CC=C2)CC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S,5S)-4-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one](/img/structure/B7342131.png)
![(2S,6R)-2,6-dimethyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]morpholine-4-carboxamide](/img/structure/B7342134.png)
![5-[(2S,3R)-3-[(8-fluoro-7-methoxyquinazolin-4-yl)amino]oxolan-2-yl]-1H-pyridin-2-one](/img/structure/B7342144.png)
![8-fluoro-7-methoxy-N-[(2S,3R)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B7342155.png)

![(2S,6R)-N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7342164.png)
![N-cyclopentyl-2-[4-[(1R,2R)-2-(3-methylphenyl)cyclopropanecarbonyl]piperazin-1-yl]propanamide](/img/structure/B7342174.png)
![[(2S,4R)-1-(2-cyclopropyl-2-ethoxyethyl)sulfonyl-4-fluoropyrrolidin-2-yl]-morpholin-4-ylmethanone](/img/structure/B7342176.png)
![3-methyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]pyrrolidine-1-carboxamide](/img/structure/B7342184.png)
![(3S)-N-cyclopropyl-2-[(6-methoxypyrazin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7342187.png)
![(3R)-N-cyclopropyl-2-[[2-fluoro-5-(hydroxymethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7342194.png)
![(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-[(1R,2R)-2-thiophen-3-ylcyclopropyl]methanone](/img/structure/B7342198.png)
![methyl 2-methyl-3-[methyl-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carbonyl]amino]propanoate](/img/structure/B7342205.png)
